methyl (3R)-3-amino-4-phenylmethoxybutanoate
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Overview
Description
Methyl (3R)-3-amino-4-phenylmethoxybutanoate is an organic compound with a complex structure that includes an amino group, a phenylmethoxy group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-4-phenylmethoxybutanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable carboxylic acid precursor with methanol in the presence of an acid catalyst. The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate. The phenylmethoxy group is often introduced via an etherification reaction, where a phenol derivative reacts with an alkyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-4-phenylmethoxybutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylmethoxy group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Methyl (3R)-3-amino-4-phenylmethoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-4-phenylmethoxybutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylmethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoate
- Methyl (3R)-3-hydroxybutanoate
- Methyl (3R)-3-(methylcarbamoyl)-2-{[(2-methyl-2-propanyl)oxy]carbonyl}-1,2,3-butanetriol
Uniqueness
Methyl (3R)-3-amino-4-phenylmethoxybutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
497847-07-1 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl (3R)-3-amino-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3/t11-/m1/s1 |
InChI Key |
ADCAWILRZRUZIT-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)C[C@H](COCC1=CC=CC=C1)N |
Canonical SMILES |
COC(=O)CC(COCC1=CC=CC=C1)N |
Origin of Product |
United States |
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